molecular formula C28H23N3O5S3 B11977424 2-(5-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

2-(5-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B11977424
M. Wt: 577.7 g/mol
InChI Key: BKKZXYQHBNATKO-UQQQWYQISA-N
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Description

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, thioethers, and substituted pyrazoles .

Scientific Research Applications

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H23N3O5S3

Molecular Weight

577.7 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C28H23N3O5S3/c32-27-25(38-28(37)30(27)15-16-39(33,34)35)17-22-18-31(23-9-5-2-6-10-23)29-26(22)21-11-13-24(14-12-21)36-19-20-7-3-1-4-8-20/h1-14,17-18H,15-16,19H2,(H,33,34,35)/b25-17-

InChI Key

BKKZXYQHBNATKO-UQQQWYQISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5

Origin of Product

United States

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